3-((2-Butyl-2-phenylhydrazono)methyl)-9-ethyl-9H-carbazole

Catalog No.
S1973107
CAS No.
88107-84-0
M.F
C25H27N3
M. Wt
369.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-((2-Butyl-2-phenylhydrazono)methyl)-9-ethyl-9H-c...

CAS Number

88107-84-0

Product Name

3-((2-Butyl-2-phenylhydrazono)methyl)-9-ethyl-9H-carbazole

IUPAC Name

N-butyl-N-[(9-ethylcarbazol-3-yl)methylideneamino]aniline

Molecular Formula

C25H27N3

Molecular Weight

369.5 g/mol

InChI

InChI=1S/C25H27N3/c1-3-5-17-28(21-11-7-6-8-12-21)26-19-20-15-16-25-23(18-20)22-13-9-10-14-24(22)27(25)4-2/h6-16,18-19H,3-5,17H2,1-2H3

InChI Key

WUJYNCPGAXBZMF-UHFFFAOYSA-N

SMILES

CCCCN(C1=CC=CC=C1)N=CC2=CC3=C(C=C2)N(C4=CC=CC=C43)CC

Canonical SMILES

CCCCN(C1=CC=CC=C1)N=CC2=CC3=C(C=C2)N(C4=CC=CC=C43)CC

Isomeric SMILES

CCCCN(C1=CC=CC=C1)/N=C/C2=CC3=C(C=C2)N(C4=CC=CC=C43)CC

3-((2-Butyl-2-phenylhydrazono)methyl)-9-ethyl-9H-carbazole is an organic compound classified as a carbazole derivative. Carbazole derivatives are notable for their diverse applications in fields such as organic electronics, pharmaceuticals, and as intermediates in organic synthesis. This compound features a hydrazone functional group, which enhances its reactivity and versatility in various

Due to the lack of information on the specific applications of 3-((2-Butyl-2-phenylhydrazono)methyl)-9-ethyl-9H-carbazole, a mechanism of action cannot be described at this point.

No data is currently available regarding the safety hazards associated with 3-((2-Butyl-2-phenylhydrazono)methyl)-9-ethyl-9H-carbazole. As with any unknown compound, it is advisable to handle it with caution and consult with a safety professional before performing any experiments.

Limitations and Future Research Directions

Scientific information on 3-((2-Butyl-2-phenylhydrazono)methyl)-9-ethyl-9H-carbazole is scarce.

Future research efforts could investigate:

  • Synthesis methods for this compound.
  • Its photophysical properties, such as fluorescence emission and absorption spectra.
  • Potential applications in organic electronics or optoelectronic devices based on its structure.
  • Biological properties and potential interactions with biomolecules.
.
  • 2-Butyl-2-phenylhydrazone: While it contains a hydrazone moiety, it does not include the carbazole structure, limiting its applications in organic electronics.
  • Carbazole: As the parent compound, it is less functionalized compared to 3-((2-Butyl-2-phenylhydrazono)methyl)-9-ethyl-9H-carbazole.
  • Uniqueness

    The uniqueness of 3-((2-Butyl-2-phenylhydrazono)methyl)-9-ethyl-9H-carbazole lies in its combination of both carbazole and hydrazone functional groups. This structural configuration allows for a wide range of

    Carbazole derivatives, including 3-((2-Butyl-2-phenylhydrazono)methyl)-9-ethyl-9H-carbazole, have demonstrated a range of biological activities. They exhibit potential as therapeutic agents with properties such as:

    • Anticancer Activity: Certain carbazole derivatives have shown promise in inhibiting cancer cell proliferation.
    • Antimicrobial Properties: They may possess activity against various pathogens.
    • Anti-inflammatory Effects: Some studies indicate potential in reducing inflammation .

    The specific biological mechanisms of action would depend on the interactions of this compound with cellular targets, potentially modulating enzyme activities or receptor functions.

    The synthesis of 3-((2-Butyl-2-phenylhydrazono)methyl)-9-ethyl-9H-carbazole generally involves two main steps:

    • Formation of the Hydrazone: This is achieved by reacting 2-butyl-2-phenylhydrazine with an appropriate aldehyde or ketone to create a hydrazone intermediate.
    • Coupling with Carbazole: The hydrazone intermediate is then coupled with 9-ethyl-9H-carbazole under acidic or basic conditions to yield the final product.

    Industrial production methods may optimize these synthetic routes to enhance yield and purity through techniques like catalysis, controlled reaction temperatures, and purification methods such as recrystallization or chromatography.

    3-((2-Butyl-2-phenylhydrazono)methyl)-9-ethyl-9H-carbazole has several potential applications:

    • Organic Electronics: Its unique structure makes it suitable for use in organic light-emitting diodes (OLEDs) and photovoltaic cells.
    • Pharmaceuticals: Given its biological activity, it could be explored for therapeutic applications.
    • Material Science: The versatility of the hydrazone functional group allows for modifications that can enhance material properties .

    The interaction studies of this compound would focus on its binding affinity and activity against specific biological targets. The hydrazone group may facilitate interactions through hydrogen bonding or other non-covalent interactions, influencing its pharmacological profile. Understanding these interactions is crucial for developing effective therapeutic agents based on this compound.

    XLogP3

    6.6

    Hydrogen Bond Acceptor Count

    2

    Exact Mass

    369.220497874 g/mol

    Monoisotopic Mass

    369.220497874 g/mol

    Heavy Atom Count

    28

    Dates

    Modify: 2023-08-16

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